

Reactivity Profile of 2-Chloroethyl Acrylate Monomer: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroethyl acrylate

Cat. No.: B1583066

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl acrylate (CEA) is a bifunctional monomer possessing both a polymerizable acrylate group and a reactive chloroethyl group. This dual functionality makes it a versatile building block in polymer chemistry, enabling the synthesis of functional polymers with tailored properties. The acrylate moiety allows for facile polymerization via free-radical methods, while the chloroethyl group provides a site for post-polymerization modification through nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity profile of **2-chloroethyl acrylate**, including its polymerization behavior, susceptibility to nucleophilic attack, and hydrolytic stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-chloroethyl acrylate** is presented in Table 1.

Property	Value	Reference
CAS Number	2206-89-5	[1]
Molecular Formula	C ₅ H ₇ ClO ₂	
Molecular Weight	134.56 g/mol	
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	124-127 °F at 760 mmHg	[3]
Density	1.1404 g/mL	[3]
Solubility	Insoluble in water	[3]
Stability	Sensitive to light and heat; polymerizable	[3]

Reactivity Profile

The reactivity of **2-chloroethyl acrylate** is characterized by the distinct chemistries of its two functional groups: the acrylate double bond and the primary alkyl chloride.

Polymerization Reactivity

The carbon-carbon double bond of the acrylate group readily undergoes free-radical polymerization. This allows for the synthesis of homopolymers, poly(**2-chloroethyl acrylate**), as well as copolymers with a wide range of other vinyl monomers.[\[2\]](#)

The homopolymerization of **2-chloroethyl acrylate** can be initiated using standard free-radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization is typically carried out in bulk or in solution.[\[4\]](#) The resulting poly(**2-chloroethyl acrylate**) is a thermoplastic polymer with pendant chloroethyl groups that can be further modified. While specific kinetic parameters for the homopolymerization of **2-chloroethyl acrylate** are not readily available in the literature, data from the related monomer, 2-chloroethyl methacrylate (CEMA), suggests that the polymerization proceeds via a radical mechanism. For the polymerization of CEMA initiated by dimethylaniline, the effective activation energy has been reported to be in the range of 15.8 to 17.5 kcal/mol, depending on the solvent.[\[5\]](#)

2-Chloroethyl acrylate can be copolymerized with various monomers to impart specific properties to the resulting polymer. The copolymerization behavior can be predicted using the Alfrey-Price Q-e scheme, which provides a semi-empirical measure of the reactivity and polarity of the monomer. The Q-e values for **2-chloroethyl acrylate** are presented in Table 2.

Parameter	Value	Reference
Q (Reactivity)	0.492	[6]
e (Polarity)	0.25	[6]

These values indicate that **2-chloroethyl acrylate** has moderate reactivity and is an electron-withdrawing monomer.

The reactivity ratios (r_1 and r_2) describe the relative reactivity of a propagating radical for its own monomer versus the comonomer. While specific reactivity ratios for **2-chloroethyl acrylate** with common monomers are not widely reported, data for the closely related 2-chloroethyl methacrylate (CEMA, M_1) with methyl methacrylate (MMA, M_2) can provide an estimation of its behavior (Table 3).[1]

Comonomer (M_2)	r_1 (CEMA)	r_2 (MMA)	r_1r_2	Copolymerization Behavior
Methyl Methacrylate	0.51	0.48	0.24	Tendency towards alternation

The product of the reactivity ratios ($r_1r_2 \approx 0.24$) being less than 1 suggests a tendency for the monomers to alternate in the polymer chain.

[Click to download full resolution via product page](#)

Nucleophilic Substitution

The chloroethyl group in **2-chloroethyl acrylate** is susceptible to nucleophilic substitution reactions. This allows for the post-polymerization modification of poly(**2-chloroethyl acrylate**) and its copolymers. The primary carbon bearing the chlorine atom is an electrophilic center that can be attacked by a variety of nucleophiles, such as amines, thiols, and azides.

[Click to download full resolution via product page](#)

The rate of these reactions is dependent on the strength of the nucleophile, the solvent, and the reaction temperature. While specific kinetic data for **2-chloroethyl acrylate** is scarce, the principles of S_N2 reactions on primary alkyl halides apply. Stronger nucleophiles and polar aprotic solvents will generally favor a faster reaction rate.

Hydrolytic Stability

The ester linkage in **2-chloroethyl acrylate** is susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis results in the formation of acrylic acid and 2-chloroethanol. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is much faster under basic conditions compared to acidic or neutral conditions.^{[7][8]}

[Click to download full resolution via product page](#)

While specific rate constants for the hydrolysis of **2-chloroethyl acrylate** are not readily available, studies on other acrylate esters indicate that the hydrolysis rate is pH-dependent. For instance, the hydrolysis half-life of hydroxypropyl acrylate is greater than 490 days at pH 3 and greater than 230 days at pH 7, but only 0.056 days at pH 11.^[9]

Experimental Protocols

Detailed experimental protocols for the characterization of the reactivity of **2-chloroethyl acrylate** are crucial for reproducible research. Below are generalized procedures for key experiments.

Determination of Monomer Reactivity Ratios

The determination of reactivity ratios typically involves the following steps:[10][11][12][13][14][15][16]

- Preparation of Monomer Mixtures: A series of monomer feed mixtures with varying molar ratios of **2-chloroethyl acrylate** (M_1) and the comonomer (M_2) are prepared.
- Polymerization: The copolymerizations are carried out to low conversion (<10%) under controlled conditions (temperature, initiator concentration, solvent).
- Copolymer Isolation and Purification: The resulting copolymers are isolated from the unreacted monomers, typically by precipitation in a non-solvent, and then dried to a constant weight.
- Copolymer Composition Analysis: The composition of the isolated copolymers is determined using analytical techniques such as ^1H NMR spectroscopy or elemental analysis.
- Calculation of Reactivity Ratios: The monomer reactivity ratios are then calculated from the monomer feed composition and the resulting copolymer composition using methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares analysis.

[Click to download full resolution via product page](#)

Kinetic Study of Homopolymerization

The kinetics of homopolymerization can be monitored using the following procedure:[17]

- Reaction Setup: The polymerization is carried out in a reaction vessel equipped with a means of sampling and temperature control. The monomer, solvent (if any), and initiator are charged into the reactor.
- Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
- Quenching: The polymerization in the withdrawn samples is quenched by the addition of an inhibitor (e.g., hydroquinone).

- Conversion Measurement: The monomer conversion in each sample is determined by a suitable analytical method, such as gravimetry (after precipitation of the polymer), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to measure the disappearance of the monomer.
- Data Analysis: The conversion data as a function of time is used to determine the rate of polymerization and to calculate kinetic parameters such as the polymerization rate constant.

[Click to download full resolution via product page](#)

Conclusion

2-Chloroethyl acrylate is a highly versatile monomer with a rich and tunable reactivity profile. Its ability to undergo both polymerization and nucleophilic substitution makes it a valuable component in the design of functional polymers for a variety of applications, including coatings, adhesives, and biomedical materials. A thorough understanding of its reactivity, as outlined in this guide, is essential for the successful design and synthesis of novel polymeric materials with desired properties. Further research to determine the specific kinetic parameters for the homopolymerization, copolymerization, and side reactions of **2-chloroethyl acrylate** will be invaluable for the continued development of advanced materials based on this monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloroethyl acrylate | C5H7ClO2 | CID 16627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.aip.org [pubs.aip.org]
- 6. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 7. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quemix.com [quemix.com]
- 9. 2-chloroethyl acrylate | CAS#:2206-89-5 | Chemsric [chemsrc.com]
- 10. redalyc.org [redalyc.org]
- 11. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 13. Evaluating polymerization kinetics using microrheology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. cspm.kpi.ua [cspm.kpi.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Reactivity Profile of 2-Chloroethyl Acrylate Monomer: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583066#reactivity-profile-of-2-chloroethyl-acrylate-monomer\]](https://www.benchchem.com/product/b1583066#reactivity-profile-of-2-chloroethyl-acrylate-monomer)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com